molecular formula C24H21N3O3 B7716077 N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide

Cat. No. B7716077
M. Wt: 399.4 g/mol
InChI Key: XXAUMEWTNDTXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as DMXAA, is a synthetic small molecule that has gained attention in recent years due to its potential applications in cancer treatment. DMXAA was first synthesized in the early 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide's mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune system. N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide binds to a receptor on immune cells called STING, leading to the production of interferon and other cytokines that activate immune cells to attack cancer cells. This immune response leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, which are involved in the immune response. It also leads to the activation of natural killer cells and macrophages, which are involved in killing cancer cells. N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for investigating the immune response to cancer. Another advantage is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a potentially useful therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its anti-tumor activity has not yet been demonstrated in clinical trials, so its potential as a therapeutic agent is still being investigated.

Future Directions

There are a number of future directions for research on N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of combination therapies that include N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide and other anti-cancer agents. Another area of interest is the investigation of N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide's potential use in combination with immunotherapy, which is a rapidly growing field in cancer treatment. Additionally, further studies are needed to fully understand N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide's mechanism of action and to identify biomarkers that can predict patient response to treatment.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an oxadiazole ring followed by the addition of a benzamide group. The final product is obtained through a series of purification steps and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in various preclinical models of cancer, including lung, breast, and colon cancer. N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide works by activating the immune system to attack cancer cells, leading to tumor cell death. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that tumors need to grow.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-15-8-13-21(16(2)14-15)25-23(28)19-6-4-5-7-20(19)24-26-22(27-30-24)17-9-11-18(29-3)12-10-17/h4-14H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUMEWTNDTXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.